Cas no 1210875-05-0 (N-(cyanomethyl)-3-(dimethylsulfamoyl)-4,5-dimethyl-N-propylbenzamide)

N-(cyanomethyl)-3-(dimethylsulfamoyl)-4,5-dimethyl-N-propylbenzamide is a specialized benzamide derivative featuring a cyanomethyl and dimethylsulfamoyl functional group. Its unique structure, incorporating both sulfonamide and nitrile moieties, makes it a valuable intermediate in organic synthesis and pharmaceutical research. The compound's dimethyl and propyl substituents enhance its lipophilicity, potentially improving membrane permeability in bioactive applications. The dimethylsulfamoyl group may contribute to metabolic stability, while the cyanomethyl functionality offers reactivity for further derivatization. This compound is particularly relevant in the development of sulfonamide-based inhibitors or modulators, given its structural versatility and potential for targeted interactions with biological systems. Its well-defined molecular architecture supports precise structure-activity relationship studies.
N-(cyanomethyl)-3-(dimethylsulfamoyl)-4,5-dimethyl-N-propylbenzamide structure
1210875-05-0 structure
Product name:N-(cyanomethyl)-3-(dimethylsulfamoyl)-4,5-dimethyl-N-propylbenzamide
CAS No:1210875-05-0
MF:C16H23N3O3S
MW:337.437122583389
CID:6366692
PubChem ID:45835204

N-(cyanomethyl)-3-(dimethylsulfamoyl)-4,5-dimethyl-N-propylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(cyanomethyl)-3-(dimethylsulfamoyl)-4,5-dimethyl-N-propylbenzamide
    • AKOS034586233
    • EN300-26680110
    • 1210875-05-0
    • Z785961710
    • Inchi: 1S/C16H23N3O3S/c1-6-8-19(9-7-17)16(20)14-10-12(2)13(3)15(11-14)23(21,22)18(4)5/h10-11H,6,8-9H2,1-5H3
    • InChI Key: IRPSZBGLLUNGMZ-UHFFFAOYSA-N
    • SMILES: S(C1C=C(C(N(CC#N)CCC)=O)C=C(C)C=1C)(N(C)C)(=O)=O

Computed Properties

  • Exact Mass: 337.14601278g/mol
  • Monoisotopic Mass: 337.14601278g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 559
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 89.9Ų

N-(cyanomethyl)-3-(dimethylsulfamoyl)-4,5-dimethyl-N-propylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26680110-0.05g
N-(cyanomethyl)-3-(dimethylsulfamoyl)-4,5-dimethyl-N-propylbenzamide
1210875-05-0 95.0%
0.05g
$212.0 2025-03-20

N-(cyanomethyl)-3-(dimethylsulfamoyl)-4,5-dimethyl-N-propylbenzamide Related Literature

Additional information on N-(cyanomethyl)-3-(dimethylsulfamoyl)-4,5-dimethyl-N-propylbenzamide

Professional Introduction to N-(cyanomethyl)-3-(dimethylsulfamoyl)-4,5-dimethyl-N-propylbenzamide (CAS No. 1210875-05-0)

N-(cyanomethyl)-3-(dimethylsulfamoyl)-4,5-dimethyl-N-propylbenzamide, a compound with the chemical identifier CAS No. 1210875-05-0, represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural properties and potential applications in various therapeutic areas.

The molecular structure of N-(cyanomethyl)-3-(dimethylsulfamoyl)-4,5-dimethyl-N-propylbenzamide is characterized by a benzamide core substituted with a cyanomethyl group, a dimethylsulfamoyl moiety, and dimethyl groups at the 4 and 5 positions of the benzene ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a promising candidate for further investigation.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with inflammation, pain, and neurodegenerative diseases. The presence of the cyanomethyl group in N-(cyanomethyl)-3-(dimethylsulfamoyl)-4,5-dimethyl-N-propylbenzamide suggests potential interactions with enzymes and receptors involved in these pathways. Preliminary studies have indicated that this compound may exhibit inhibitory effects on certain inflammatory mediators, which could be beneficial in the treatment of chronic inflammatory conditions.

The dimethylsulfamoyl group is another key feature of this compound that contributes to its pharmacological profile. Sulfamoyl derivatives are well-known for their ability to interact with biological targets such as enzymes and transporters. The dimethylation at the sulfur atom enhances the lipophilicity of the sulfamoyl group, potentially improving its ability to cross biological membranes. This property could be particularly advantageous for drug delivery systems designed to target specific tissues or organs.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with high accuracy before conducting costly experimental trials. Molecular modeling studies on N-(cyanomethyl)-3-(dimethylsulfamoyl)-4,5-dimethyl-N-propylbenzamide have suggested that it may bind to several protein targets relevant to inflammation and pain signaling. These predictions are based on the compound's ability to fit into binding pockets of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the production of pro-inflammatory cytokines.

The dimethyl groups at the 4 and 5 positions of the benzene ring in N-(cyanomethyl)-3-(dimethylsulfamoyl)-4,5-dimethyl-N-propylbenzamide are thought to influence its pharmacokinetic properties. These substituents can enhance the metabolic stability of the molecule by preventing rapid degradation by cytochrome P450 enzymes. Additionally, they may improve solubility in lipophilic environments, which is crucial for effective drug absorption and distribution throughout the body.

In vitro studies have begun to explore the potential therapeutic applications of N-(cyanomethyl)-3-(dimethylsulfamoyl)-4,5-dimethyl-N-propylbenzamide. Initial results have shown promising activity against inflammatory cell lines, suggesting that it may have a role in developing new treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, its interaction with pain-related receptors has been investigated, indicating potential benefits in managing chronic pain syndromes.

The synthesis of complex molecules like N-(cyanomethyl)-3-(dimethylsulfamoyl)-4,5-dimethyl-N-propylbenzamide requires meticulous attention to detail to ensure high yield and purity. Advanced synthetic techniques have been employed to construct the desired molecular framework efficiently. These techniques include multi-step organic synthesis involving cross-coupling reactions, nucleophilic substitutions, and protection-deprotection strategies.

The development of novel pharmaceutical compounds is often accompanied by rigorous safety testing to assess potential side effects and interactions with other drugs. While preliminary studies on N-(cyanomethyl)-3-(dimethylsulfamoyl)-4,5-dimethyl-N-propylbenzamide suggest a favorable safety profile, further research is needed to confirm these findings in vivo. Animal models provide an invaluable tool for evaluating the compound's efficacy and toxicity before human trials can begin.

The integration of cutting-edge technologies such as artificial intelligence (AI) has revolutionized drug discovery processes. AI algorithms can analyze vast datasets to identify potential drug candidates like N-(cyanomethyl)-3-(dimethylsulfamoyl)-4,5-dimethyl-N-propylbenzamide based on their structural features and predicted biological activity. This approach has significantly reduced the time and cost associated with developing new therapeutics while improving success rates.

The future prospects for N-(cyanomethyl)-3-(dimethylsulfamoyl)-4,5-dimethylnpropylbenzamide are promising as ongoing research continues to uncover its full therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into clinical applications that can benefit patients worldwide. As our understanding of disease mechanisms evolves, so too will our ability to develop targeted therapies like this innovative compound.

Recommend Articles

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.